molecular formula C11H11FO2 B1441455 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid CAS No. 1251153-10-2

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B1441455
CAS No.: 1251153-10-2
M. Wt: 194.2 g/mol
InChI Key: YLVZNENRYLPASX-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of both a fluorophenyl group and a cyclopropane ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(6-8(11)10(13)14)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZNENRYLPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 2
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 3
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 5
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Reactant of Route 6
2-(2-Fluorophenyl)-2-methylcyclopropane-1-carboxylic acid

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